![molecular formula C9H16O3 B156086 1,6-Dioxaspiro[4.5]decan-2-ylmethanol CAS No. 83015-88-7](/img/structure/B156086.png)
1,6-Dioxaspiro[4.5]decan-2-ylmethanol
Overview
Description
1,6-Dioxaspiro[4.5]decan-2-ylmethanol is a compound that is part of a class of organic chemicals known as spiroketals. These compounds are characterized by their spirocyclic structure, where a ketal moiety is connected to two different carbon rings. This particular structure is significant in the field of organic chemistry due to its presence in various natural products and its relevance in the synthesis of pheromones.
Synthesis Analysis
The synthesis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol and its related stereoisomers has been a subject of interest due to their biological importance. In one study, all four energetically possible stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane, a related compound, were synthesized using ethyl (S)-lactate and dimethyl (S)-malate or methyl (R)-β-hydroxy-valerate with dianion alkylation as a key step . Another study focused on the enantioselective synthesis of 1,6-dioxaspiro[4.5]decane compounds, including the synthesis of two enantiomers of 1,6-dioxaspiro[4.5]decane and all four stereoisomers of 2-methyl-1,6-dioxaspiro[4.5]decane . The synthesis involved an asymmetric five-membered ring cyclization induced by a sulfinyl chirality, followed by a series of transformations including reductive desulfurization and base-catalyzed cyclization .
Molecular Structure Analysis
The molecular structure of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol is characterized by the presence of a spiroketal core, which is a structural motif found in many biologically active molecules. The spiroketal is formed by the connection of two rings through a single carbon atom, which is also connected to an oxygen atom. The stereochemistry of the spiroketal is crucial as it can significantly influence the biological activity of the compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol and its derivatives are complex and require precise control over the stereochemistry. The key reactions include dianion alkylation, asymmetric ring cyclization, reductive desulfurization, and base-catalyzed cyclization . These reactions are carefully orchestrated to achieve the desired stereochemical outcome, which is essential for the biological function of the molecules.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1,6-Dioxaspiro[4.5]decan-2-ylmethanol are not detailed in the provided papers, spiroketals, in general, are known for their unique properties due to their rigid and chiral structures. These properties can include specific optical rotation values, boiling points, melting points, and solubilities, which are influenced by the compound's stereochemistry. The physical and chemical properties are important for understanding the behavior of these compounds in biological systems and for their practical applications in synthesis and industry.
Scientific Research Applications
Synthesis and Chemical Reactions
Aminocarbonylation Processes : 1,6-Dioxaspiro[4.5]decan-2-ylmethanol derivatives, specifically 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides, can be synthesized via palladium-catalyzed aminocarbonylation from 2-acetylcyclohexanone, showing potential for complex organic synthesis (Farkas, Petz, & Kollár, 2015).
Spiroketal Synthesis : The compound has been utilized in the stereoselective synthesis of spiroketal structures, such as in the total synthesis of dihydro-pyrenolide D, demonstrating its role in the formation of complex organic frameworks (Ramakrishna & Sridhar, 2015).
Organic Synthesis Intermediate : It serves as a bifunctional synthetic intermediate widely used in synthesizing pharmaceutical intermediates, liquid crystals, and insecticides, highlighting its versatility in various chemical syntheses (Zhang Feng-bao, 2006).
Bromination Reactions : Its derivatives have been explored in bromination reactions, aiding in the understanding of stereochemistry and providing pathways for synthesizing α-bromine-containing spiroketal metabolites (Lawson, Kitching, Kennard, & Byriel, 1993).
Derivative Synthesis : Derivatives of benzofurazan and benzofuroxan have been synthesized from 1,6-Dioxaspiro[4.5]decan-2-ylmethanol, showcasing its potential in creating novel heterocyclic compounds (Samsonov & Volodarsky, 2000).
Applications in Biological and Environmental Sciences
Pheromone Synthesis : The compound has been used in the synthesis of pheromone components, indicating its application in understanding and mimicking biological signaling molecules (Cubero, Lopez-Espinosa, & Kari, 1995).
Biological Studies : Research into the glandular secretion and volatile emission of certain fruit flies involves this compound, pointing to its relevance in ecological and biological studies (Krohn et al., 1991).
Safety And Hazards
properties
IUPAC Name |
1,10-dioxaspiro[4.5]decan-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-7-8-3-5-9(12-8)4-1-2-6-11-9/h8,10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLBNNFVGHJPRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCC(O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343179 | |
Record name | 1,6-Dioxaspiro[4.5]decan-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dioxaspiro[4.5]decan-2-ylmethanol | |
CAS RN |
83015-88-7 | |
Record name | 1,6-Dioxaspiro[4.5]decan-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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